4-Cyclopropoxy-3-ethylpyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
4-cyclopropyloxy-3-ethylpyridine |
InChI |
InChI=1S/C10H13NO/c1-2-8-7-11-6-5-10(8)12-9-3-4-9/h5-7,9H,2-4H2,1H3 |
InChI Key |
NBBRXVMFWVRQKH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CN=C1)OC2CC2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Cyclopropoxy 3 Ethylpyridine
Strategic Approaches to the Pyridine (B92270) Core with Specific Substitution Patterns
The construction of a pyridine ring with a defined substitution pattern, such as the 3-ethyl-4-substituted arrangement required for the precursor to 4-cyclopropoxy-3-ethylpyridine, is a critical first step. Various synthetic strategies can be employed, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope.
Regioselective Functionalization at Pyridine C-3 and C-4 Positions
Achieving specific substitution at the C-3 and C-4 positions of a pre-existing pyridine ring is a common strategy. This often involves the manipulation of directing groups and the use of regioselective reactions. One approach involves the generation of a 3,4-pyridyne intermediate from a 3-halopyridine derivative. rsc.orgnih.govnih.govrsc.org Subsequent regioselective addition of a nucleophile, such as an ethyl Grignard reagent, can introduce the ethyl group at the C-3 position. The resulting intermediate can then be functionalized at the C-4 position. rsc.orgnih.govnih.govrsc.org
Another strategy involves the use of pyridine N-oxides, which can alter the electronic properties of the pyridine ring and direct incoming electrophiles to the C-4 position. acs.org This allows for the introduction of a suitable functional group at C-4, which can later be displaced by the cyclopropoxy moiety. The C-3 position can be functionalized through various methods, including lithiation followed by reaction with an electrophile.
A summary of potential regioselective functionalization strategies is presented in the table below.
| Method | Description | Advantages | Challenges |
| Pyridyne Chemistry | Generation of a 3,4-pyridyne intermediate from a 3-halopyridine, followed by nucleophilic addition. rsc.orgnih.govnih.govrsc.org | Allows for the introduction of two different substituents at C-3 and C-4 in a regioselective manner. rsc.orgnih.govnih.govrsc.org | Requires harsh conditions for pyridyne generation and may lead to isomeric mixtures. |
| Pyridine N-Oxide Chemistry | Activation of the pyridine ring towards electrophilic substitution at the C-4 position. acs.org | Mild reaction conditions and high regioselectivity for C-4 functionalization. acs.org | Requires an additional deoxygenation step to obtain the final pyridine. |
| Directed Ortho Metalation (DoM) | Use of a directing group at C-2 or C-3 to direct lithiation to an adjacent position. | High regioselectivity for the introduction of a functional group. | The directing group needs to be introduced and potentially removed. |
Synthesis of Substituted Pyridines via Cyclization Reactions
Building the pyridine ring from acyclic precursors through cyclization reactions is a powerful and convergent approach to control the substitution pattern. Various named reactions are available for the synthesis of polysubstituted pyridines.
The Hantzsch pyridine synthesis , for instance, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source. By carefully choosing the starting materials, a 1,4-dihydropyridine intermediate with the desired substitution pattern can be formed, which is then oxidized to the corresponding pyridine. For this compound, this would conceptually involve a propanal, a β-ketoester bearing an ethyl group, and an ammonia source.
Another versatile method is the Bohlmann-Rahtz pyridine synthesis , which involves the condensation of an enamine with an α,β-unsaturated carbonyl compound. This method offers good control over the substitution pattern of the resulting pyridine.
Formal [3+3] cycloaddition reactions between enamines and unsaturated aldehydes or ketones also provide a practical route to substituted pyridines. acs.org This approach can deliver tri- or tetrasubstituted pyridine scaffolds with diverse functional groups. acs.org
| Cyclization Reaction | Reactants | Key Features |
| Hantzsch Pyridine Synthesis | Aldehyde, 2x β-ketoester, Ammonia source | Forms a 1,4-dihydropyridine intermediate that requires subsequent oxidation. |
| Bohlmann-Rahtz Pyridine Synthesis | Enamine, α,β-Unsaturated carbonyl compound | Good control over the final substitution pattern. |
| Kröhnke Pyridine Synthesis | α-Pyridinium methyl ketone salts, α,β-Unsaturated carbonyl compounds, Ammonium (B1175870) acetate (B1210297) | High yields and mild reaction conditions. |
| [3+3] Cycloaddition | Enamines, Unsaturated aldehydes/ketones | Affords highly substituted pyridines. acs.org |
Advanced Metal-Catalyzed Coupling Reactions for Pyridine Scaffolds (e.g., Palladium-catalyzed C-H activation)
Modern synthetic organic chemistry offers powerful tools for the construction of substituted pyridines through metal-catalyzed cross-coupling reactions. Palladium-catalyzed C-H activation has emerged as a particularly efficient strategy for the direct functionalization of pyridine rings. acs.orgbeilstein-journals.orgnih.govrsc.orgrsc.org This approach avoids the need for pre-functionalized starting materials, thereby increasing atom economy and reducing synthetic steps. nih.gov
For the synthesis of a 3,4-disubstituted pyridine precursor, a strategy could involve the C-H arylation or alkylation of a pre-existing pyridine derivative. beilstein-journals.orgnih.gov For example, a 3-ethylpyridine could potentially be functionalized at the C-4 position through a directed C-H activation process. The choice of directing group and catalyst system is crucial for achieving the desired regioselectivity. rsc.orgrsc.org
Incorporation of the Cyclopropoxy Moiety at the Pyridine C-4 Position
Once the 3-ethyl-4-hydroxypyridine or a suitable 4-halopyridine precursor is obtained, the final step involves the introduction of the cyclopropoxy group at the C-4 position. This is typically achieved through etherification strategies.
Synthesis of Cyclopropyl (B3062369) Ethers via Etherification Strategies
The Williamson ether synthesis is a classic and widely used method for forming ethers. chemistrysteps.combyjus.comwikipedia.orgmasterorganicchemistry.comlumenlearning.com In the context of this compound, this would involve the reaction of the sodium or potassium salt of 3-ethyl-4-hydroxypyridine (the alkoxide) with a cyclopropyl halide or a cyclopropyl sulfonate. byjus.comwikipedia.org This reaction proceeds via an S_N2 mechanism, where the alkoxide acts as a nucleophile and displaces the leaving group from the cyclopropyl electrophile. wikipedia.orgmasterorganicchemistry.com
An alternative approach within the Williamson synthesis is to react 4-halo-3-ethylpyridine with cyclopropanol (B106826) in the presence of a strong base. The base deprotonates the cyclopropanol to form the cyclopropoxide nucleophile, which then displaces the halide from the pyridine ring.
| Reactants | Base | Mechanism | Key Considerations |
| 3-Ethyl-4-hydroxypyridine + Cyclopropyl halide/sulfonate | NaH, KH, K2CO3 | S_N2 | The leaving group on the cyclopropyl ring should be a good one (e.g., I, Br, OTs). masterorganicchemistry.com |
| 4-Halo-3-ethylpyridine + Cyclopropanol | NaH, KH | S_N2 | The halide on the pyridine ring acts as the leaving group. |
Direct Aryl Cyclopropyl Ether Formation Methodologies
In addition to the classical Williamson ether synthesis, modern coupling reactions can be employed for the direct formation of the aryl cyclopropyl ether bond. The Ullmann condensation , a copper-catalyzed reaction, can be used to couple a phenol (B47542) (in this case, 3-ethyl-4-hydroxypyridine) with a cyclopropyl halide. wikipedia.orgchemeurope.comsynarchive.comorganic-chemistry.org While traditionally requiring harsh reaction conditions, modern modifications with soluble copper catalysts and ligands have made this reaction more versatile. wikipedia.org
The Buchwald-Hartwig amination methodology, which is a palladium-catalyzed cross-coupling reaction, has also been extended to C-O bond formation. wikipedia.orgorganic-chemistry.orgjk-sci.comtcichemicals.com This reaction could potentially couple 3-ethyl-4-hydroxypyridine with a cyclopropyl halide or triflate in the presence of a palladium catalyst and a suitable phosphine ligand. wikipedia.orgorganic-chemistry.org This method often offers milder reaction conditions and broader substrate scope compared to the Ullmann condensation. wikipedia.org
Furthermore, copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid has been reported, suggesting the possibility of analogous O-cyclopropylation reactions. beilstein-journals.org
| Reaction | Catalyst | Reactants | Advantages |
| Ullmann Condensation | Copper wikipedia.orgchemeurope.comsynarchive.comorganic-chemistry.org | 3-Ethyl-4-hydroxypyridine + Cyclopropyl halide | A well-established method for aryl ether formation. wikipedia.org |
| Buchwald-Hartwig C-O Coupling | Palladium wikipedia.orgorganic-chemistry.orgjk-sci.com | 3-Ethyl-4-hydroxypyridine + Cyclopropyl halide/triflate | Milder reaction conditions and broader functional group tolerance. wikipedia.org |
Cyclopropanation Reactions for Ether Linkages
The formation of the 4-cyclopropoxy ether linkage on the pyridine ring is a critical step in the synthesis of the target molecule. This is typically achieved not through direct cyclopropanation of a double bond, but via a nucleophilic aromatic substitution (SNAr) reaction, a standard method for creating aryl ethers.
The most common and practical approach involves reacting a pyridine derivative with a suitable leaving group at the C-4 position, such as a halogen (e.g., chlorine), with a cyclopropoxide nucleophile. This method is advantageous as it forms the C-O-C ether bond directly.
A representative synthesis for a range of 4-alkoxypyridines, which is applicable to the synthesis of this compound, uses 4-chloropyridine hydrochloride as the starting electrophile. The cyclopropoxide nucleophile is generated in situ from cyclopropanol using a strong base. arkat-usa.org Sodium hydroxide (NaOH) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) is effective for this transformation. arkat-usa.org This method avoids the need for harsher conditions or more expensive reagents like sodium hydride (NaH). arkat-usa.org
The general reaction is as follows:
Precursor: 4-Chloro-3-ethylpyridine
Reagent: Cyclopropanol
Base: Sodium Hydroxide (NaOH)
Solvent: Dimethyl Sulfoxide (DMSO)
This approach is clean, leading to the formation of the desired this compound as the single major product, which simplifies the isolation and purification process. arkat-usa.org
| Parameter | Condition/Reagent | Reference |
|---|---|---|
| Pyridine Substrate | 4-Chloro-3-ethylpyridine | arkat-usa.org |
| Nucleophile | Cyclopropanol | arkat-usa.org |
| Base | Powdered Sodium Hydroxide (NaOH) | arkat-usa.org |
| Solvent | Dimethyl Sulfoxide (DMSO) | arkat-usa.org |
| Typical Yields | 75-80% | arkat-usa.org |
Introduction of the Ethyl Group at the Pyridine C-3 Position
The introduction of an ethyl group at the C-3 position of the pyridine ring is a significant challenge due to the electronic properties of the pyridine nucleus. Pyridine is an electron-deficient heterocycle, which makes electrophilic aromatic substitution difficult, with substitutions that do occur typically favoring the C-3 position. wikipedia.org However, direct Friedel-Crafts alkylations are generally not effective on unsubstituted pyridines. youtube.com Therefore, more sophisticated strategies are required.
Alkylation Strategies for Pyridine Side Chains
Achieving C-3 selective alkylation is a longstanding challenge in organic chemistry. nih.govacs.org Traditional methods often require harsh conditions and can result in a mixture of regioisomers. nih.govacs.org
A modern approach involves the borane-catalyzed tandem reaction for the exclusive C-3 selective alkylation of pyridines. nih.govacs.org This method utilizes a three-step sequence in a single pot:
Pyridine Hydroboration: The pyridine ring is first activated by hydroboration, which forms a dihydropyridine intermediate. This dearomatization process changes the electronic nature of the ring.
Nucleophilic Addition: The resulting dihydropyridine is nucleophilic at the C-3 position and can react with an appropriate electrophile, such as an aldehyde or ketone.
Oxidative Aromatization: The final step involves an oxidative process that restores the aromaticity of the pyridine ring, now bearing the new alkyl group at the C-3 position.
This method is notable for its mild reaction conditions and high regioselectivity, making it a valuable tool for the functionalization of complex molecules containing a pyridine moiety. nih.govacs.org
Cross-Coupling Approaches for C-C Bond Formation at Pyridine
Cross-coupling reactions are a powerful and versatile tool for forming C-C bonds. To install an ethyl group at the C-3 position, a common strategy would involve the coupling of a 3-halopyridine (e.g., 3-bromo- or 3-chloropyridine) with an ethyl-containing organometallic reagent.
Several named reactions are applicable, with the choice often depending on substrate compatibility and desired conditions:
Suzuki-Miyaura Coupling: This reaction would pair a 3-halopyridine with an ethylboronic acid or its ester in the presence of a palladium catalyst and a base.
Negishi Coupling: This involves the reaction of a 3-halopyridine with an ethylzinc reagent, also catalyzed by palladium or nickel. organic-chemistry.org
Grignard Coupling: The use of ethylmagnesium bromide (a Grignard reagent) with a 3-halopyridine can also be effective, often with an iron or palladium catalyst. organic-chemistry.org
These methods offer a reliable route to C-3 alkylated pyridines, though catalyst and ligand choice can be crucial to avoid side reactions, particularly with the sensitive pyridine nucleus. nih.gov
Multistep Synthesis of this compound
The complete synthesis of this compound is best approached through a linear sequence where the pyridine core is either constructed with the required substitution pattern or a pre-existing pyridine is functionalized sequentially.
Precursor Synthesis and Derivatization
A plausible and efficient synthetic route begins with the construction of a suitably substituted pyridine ring. While multicomponent reactions like the Hantzsch synthesis are classic methods for creating pyridine rings, a more direct approach might start from a commercially available pyridine derivative. ymerdigital.commdpi.com
A logical pathway would proceed as follows:
Starting Material: A 3-ethyl-4-hydroxypyridine or a related precursor. If not readily available, it could be synthesized through a cyclocondensation reaction. For instance, base-mediated condensation of ketones with pyridinecarboxylates can yield substituted 4-hydroxypyridines. nih.gov
Halogenation: The hydroxyl group at the C-4 position is a poor leaving group for the subsequent SNAr reaction. It must be converted into a better leaving group, typically a halide. Treatment of 3-ethyl-4-hydroxypyridine with a halogenating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) would yield the key intermediate, 4-chloro-3-ethylpyridine.
Final Etherification: With the 4-chloro-3-ethylpyridine in hand, the final step is the nucleophilic aromatic substitution with cyclopropanol as described in section 2.2.3.
Optimized Reaction Conditions and Pathways
Based on established procedures for analogous 4-alkoxypyridines, the optimized conditions for the final step have been identified. arkat-usa.org The use of powdered sodium hydroxide as the base and DMSO as the solvent provides an efficient and cost-effective system, consistently delivering high yields. arkat-usa.org
| Step | Transformation | Key Reagents | Purpose |
|---|---|---|---|
| 1 | Formation of Pyridine Core | Various (e.g., ketones, carboxylates, ammonia source) | To synthesize 3-ethyl-4-hydroxypyridine precursor. |
| 2 | Halogenation | POCl₃ or PCl₅ | To convert the C4-hydroxyl into a good leaving group (chloride). |
| 3 | Etherification (SNAr) | Cyclopropanol, NaOH, DMSO | To form the target 4-cyclopropoxy ether linkage. |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of specialty chemicals like this compound is crucial for minimizing environmental impact and improving the sustainability of chemical manufacturing. While specific green synthetic routes for this compound are not extensively documented in publicly available literature, the principles of green chemistry can be applied to its plausible synthetic pathways to enhance efficiency, reduce waste, and utilize more environmentally benign materials.
A plausible synthetic approach to this compound likely involves the formation of a substituted pyridine ring, followed by the introduction of the ethyl and cyclopropoxy groups. Traditional methods for such syntheses often involve multiple steps, the use of hazardous reagents and solvents, and may generate significant amounts of waste. By contrast, a green chemistry approach would focus on maximizing atom economy, utilizing catalytic rather than stoichiometric reagents, employing safer solvents, and improving energy efficiency.
One of the key reactions in the synthesis of this compound is likely the etherification of a 4-hydroxy-3-ethylpyridine precursor or a nucleophilic aromatic substitution (SNAr) on a 4-halo-3-ethylpyridine with cyclopropoxide. The Williamson ether synthesis is a classic method for such transformations. Applying green chemistry principles to this step could involve the use of microwave-assisted heating to accelerate the reaction, thereby reducing energy consumption and potentially improving yields. tandfonline.comresearchgate.net Furthermore, the choice of solvent is critical; replacing traditional volatile organic compounds (VOCs) with greener alternatives like dimethyl sulfoxide (DMSO) or even water, where feasible, can significantly reduce the environmental footprint of the process. semanticscholar.org
Solvent-free or neat reaction conditions represent another important green chemistry strategy. conicet.gov.arrsc.orgrsc.orgresearchgate.net For pyridine derivatives, multi-component reactions under solvent-free conditions, often catalyzed by solid acids, have been shown to be highly efficient. conicet.gov.ar Such an approach for the core pyridine structure of this compound could lead to a significant reduction in solvent waste and simplify product purification.
The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is a central tenet of green chemistry. Reactions with high atom economy are those that incorporate the maximum number of atoms from the reactants into the final product, minimizing the generation of byproducts. Catalytic C-H functionalization is an emerging area in green chemistry that offers a highly atom-economical way to introduce substituents onto a pyridine ring, avoiding the need for pre-functionalized starting materials and the associated waste. beilstein-journals.orgnih.govresearchgate.net
Below is a comparative table illustrating how green chemistry principles could be applied to a hypothetical key step in the synthesis of this compound, specifically the introduction of the cyclopropoxy group via a Williamson-type ether synthesis.
Table 1: Comparison of Conventional vs. Green Synthesis for the Etherification Step
| Parameter | Conventional Method | Green Chemistry Approach |
| Heating | Conventional reflux (hours) | Microwave irradiation (minutes) tandfonline.comresearchgate.net |
| Solvent | Toluene or Tetrahydrofuran (THF) | Dimethyl sulfoxide (DMSO) or solvent-free semanticscholar.orgconicet.gov.arrsc.org |
| Base | Sodium hydride (NaH) | Potassium carbonate (K2CO3) with a phase-transfer catalyst |
| Atom Economy | Moderate | Higher (with catalytic approaches) |
| Waste Generation | Higher solvent and byproduct waste | Minimized solvent waste and byproducts |
By redesigning the synthetic route to this compound with these green principles in mind, it is possible to develop a more sustainable and efficient manufacturing process. This includes the adoption of catalytic methods, the use of safer and renewable materials, and the optimization of reaction conditions to reduce energy consumption and waste.
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Cyclopropoxy 3 Ethylpyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 4-Cyclopropoxy-3-ethylpyridine. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, a complete assignment of all proton and carbon resonances can be achieved, confirming the connectivity and spatial arrangement of the atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis
The ¹H NMR spectrum of this compound provides specific information about the electronic environment of each proton and their connectivity through scalar coupling. The aromatic region of the spectrum is characterized by signals corresponding to the three protons on the pyridine (B92270) ring. The proton at the C-2 position is expected to appear at the most downfield shift, influenced by the adjacent nitrogen atom. acs.orgresearchgate.net The protons at C-5 and C-6 will also resonate in this region, with their exact shifts and multiplicities determined by coupling to each other.
The aliphatic region contains signals for the ethyl and cyclopropoxy substituents. The ethyl group is identified by a quartet corresponding to the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a pattern typical for an ethyl group attached to an aromatic ring. chemicalbook.comchemicalbook.com The cyclopropoxy group gives rise to more complex signals: a multiplet for the methine proton (-O-CH) and distinct multiplets for the diastereotopic methylene protons of the cyclopropyl (B3062369) ring.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| H-2 (Pyridine) | 8.2 - 8.4 | d (doublet) |
| H-6 (Pyridine) | 8.1 - 8.3 | d (doublet) |
| H-5 (Pyridine) | 6.8 - 7.0 | dd (doublet of doublets) |
| O-CH (Cyclopropyl) | 4.0 - 4.5 | m (multiplet) |
| CH₂ (Ethyl) | 2.6 - 2.8 | q (quartet) |
| CH₃ (Ethyl) | 1.2 - 1.4 | t (triplet) |
Note: Predicted values are based on analysis of similar structures and general NMR principles. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments
The proton-decoupled ¹³C NMR spectrum of this compound displays ten distinct signals, corresponding to each unique carbon atom in the molecule. libretexts.orglibretexts.org The chemical shifts provide insight into the hybridization and electronic environment of the carbons. The carbon atoms of the pyridine ring resonate in the downfield region (120-165 ppm). libretexts.orgacs.org The C-4 carbon, being attached to the electronegative oxygen atom of the cyclopropoxy group, is expected to have the most downfield chemical shift among the ring carbons.
The aliphatic carbons of the ethyl and cyclopropoxy groups appear in the upfield region of the spectrum. chemicalbook.com The methine carbon of the cyclopropoxy group is typically found around 60-70 ppm, while the ethyl and cyclopropyl methylene and methyl carbons resonate at higher field strengths. chemicalbook.comspectrabase.com
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-4 (Pyridine) | 160 - 165 |
| C-2 (Pyridine) | 148 - 152 |
| C-6 (Pyridine) | 145 - 149 |
| C-3 (Pyridine) | 135 - 140 |
| C-5 (Pyridine) | 110 - 115 |
| O-CH (Cyclopropyl) | 60 - 70 |
| CH₂ (Ethyl) | 23 - 27 |
| CH₃ (Ethyl) | 13 - 16 |
Note: Predicted values are based on analysis of similar structures and general NMR principles. Actual experimental values may vary.
Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To confirm the assignments made in the 1D spectra and to establish the complete molecular framework, a suite of 2D NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) scalar coupling correlations. It would be used to confirm the connectivity within the ethyl group (between the -CH₂ and -CH₃ protons) and to trace the coupling network among the pyridine ring protons (H-5 and H-6).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of each carbon atom that has an attached proton by correlating the signals from the ¹H and ¹³C NMR spectra.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity. NOESY data can provide information about the preferred conformation and stereochemistry of the molecule, for example, by showing spatial relationships between the protons of the ethyl and cyclopropoxy groups and the adjacent protons on the pyridine ring.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise mass of the molecular ion, which in turn allows for the calculation of the exact molecular formula of this compound (C₁₀H₁₃NO). The expected monoisotopic mass is 163.0997 Da. Electrospray ionization (ESI) in positive mode would likely produce a prominent protonated molecule [M+H]⁺ at m/z 164.1070.
Analysis of the fragmentation patterns observed in the tandem mass spectrum (MS/MS) provides corroborating evidence for the proposed structure. The fragmentation is initiated by cleavage of the most labile bonds. libretexts.org For this compound, several key fragmentation pathways are anticipated:
Loss of the Ethyl Group: A common fragmentation for ethyl-substituted aromatics is the cleavage of the benzylic bond, leading to the loss of an ethyl radical (•CH₂CH₃, 29 Da) or ethylene (B1197577) (CH₂=CH₂, 28 Da) via a rearrangement. chemicalbook.com
Cleavage of the Ether Bond: The C-O bond of the cyclopropoxy ether can cleave, resulting in the loss of a cyclopropoxy radical (•OC₃H₅, 57 Da) or cyclopropene (B1174273) (C₃H₄, 40 Da).
Pyridine Ring Fragmentation: The stable pyridine ring can also undergo characteristic fragmentation, often involving the loss of HCN (27 Da). researchgate.net
Table 3: Predicted HRMS Fragments for this compound
| Ion | Predicted m/z ([M+H]⁺) | Description |
|---|---|---|
| C₁₀H₁₄NO⁺ | 164.1070 | Protonated Molecular Ion |
| C₈H₁₀NO⁺ | 136.0757 | Loss of ethylene (C₂H₄) |
| C₈H₈NO⁺ | 134.0600 | Loss of ethyl radical (•C₂H₅) |
| C₇H₈N⁺ | 106.0651 | Loss of cyclopropoxy radical (•OC₃H₅) |
Note: The fragmentation pathways are predictive and based on established principles of mass spectrometry. libretexts.orgresearchgate.netmdpi.com
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrational Modes
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups. aps.orgresearchgate.net
The IR spectrum of this compound is expected to show characteristic absorption bands:
C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and cyclopropyl groups are observed in the 2850-3000 cm⁻¹ region. cdnsciencepub.com
C=C and C=N Stretching: Vibrations associated with the pyridine ring are found in the 1400-1600 cm⁻¹ region. acs.orgrsc.org
C-O-C Stretching: The aryl alkyl ether linkage is identified by a strong, characteristic asymmetric C-O-C stretching band around 1200-1250 cm⁻¹ and a symmetric stretch near 1020-1080 cm⁻¹.
Cyclopropyl Ring Vibrations: The cyclopropyl group has characteristic ring "breathing" and deformation modes, often appearing near 1000-1050 cm⁻¹.
The Raman spectrum would complement the IR data. Aromatic ring vibrations, particularly the symmetric ring breathing mode around 1000 cm⁻¹, typically give a strong Raman signal. aps.orgresearchgate.net
Table 4: Predicted Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Assignment | Technique |
|---|---|---|
| 3000 - 3100 | Aromatic C-H Stretch | IR, Raman |
| 2850 - 3000 | Aliphatic C-H Stretch | IR, Raman |
| 1580 - 1610 | Pyridine Ring Stretch | IR, Raman |
| 1450 - 1500 | Pyridine Ring Stretch | IR, Raman |
| 1200 - 1250 | Asymmetric C-O-C Stretch | IR (Strong) |
| 1020 - 1080 | Symmetric C-O-C Stretch | IR |
X-ray Diffraction Analysis for Solid-State Molecular Geometry and Crystal Packing
Should this compound be obtained in a crystalline form suitable for single-crystal X-ray diffraction, this technique would provide the most definitive structural information in the solid state. researchgate.netacs.org The analysis would yield precise data on bond lengths, bond angles, and torsion angles within the molecule. mdpi.com
This data would confirm the planarity of the pyridine ring and reveal the exact spatial orientation of the ethyl and cyclopropoxy substituents relative to the ring and to each other. Furthermore, X-ray diffraction analysis elucidates the crystal packing arrangement, showing how individual molecules interact in the crystal lattice through intermolecular forces such as van der Waals interactions or potential weak hydrogen bonds. This information is crucial for understanding the solid-state properties of the compound. While no public crystal structure for this specific compound is available, analysis of related pyridine derivatives shows that such studies provide unambiguous confirmation of molecular geometry. acs.orgmdpi.commdpi.com
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3-ethylpyridine |
| Pyridine |
Computational Chemistry and Theoretical Investigations of 4 Cyclopropoxy 3 Ethylpyridine
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the electronic environment of a molecule. aps.org These methods, grounded in the principles of quantum mechanics, allow for the detailed characterization of electron distribution and energy levels, which in turn dictate the molecule's physical and chemical characteristics.
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining molecular properties. nih.govresearchgate.netmdpi.com DFT calculations are employed to find the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. nih.govnih.gov This optimized geometry corresponds to the lowest energy state on the potential energy surface.
For 4-Cyclopropoxy-3-ethylpyridine, DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), are used to calculate its structural parameters, including bond lengths, bond angles, and dihedral angles. nih.gov These calculations provide a precise model of the molecule's shape. Furthermore, DFT is used to compute the total electronic energy, which is crucial for assessing the molecule's stability and predicting the thermodynamics of reactions it might undergo. nih.govresearchgate.net The accuracy of these calculations is often validated by comparing the theoretical results with experimental data where available. nih.gov
Table 1: Representative Theoretical Data from DFT Calculations
| Property | Calculated Value | Method/Basis Set |
| Total Energy | Varies | B3LYP/6-311++G(d,p) |
| Dipole Moment | Varies | B3LYP/6-311++G(d,p) |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP is plotted onto the molecule's electron density surface, with different colors representing varying potential values.
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. bhu.ac.in
A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. bhu.ac.in For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the oxygen atom of the cyclopropoxy group, while the LUMO would likely be distributed over the aromatic ring. The specific energies and spatial distributions of these orbitals, calculated using methods like DFT, provide insights into its potential role in chemical reactions. researchgate.netresearchgate.net
Table 2: Frontier Molecular Orbital Energies
| Orbital | Energy (eV) |
| HOMO | Varies |
| LUMO | Varies |
| HOMO-LUMO Gap | Varies |
Note: The exact energy values are dependent on the computational method and basis set used.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wikipedia.orgnih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wikipedia.orguni-muenchen.de This method is particularly useful for quantifying intramolecular charge transfer (ICT) and hyperconjugative interactions. nih.gov
Computational methods, particularly DFT, can be used to predict the Nuclear Magnetic Resonance (NMR) chemical shifts of a molecule. mdpi.comnih.gov These calculations involve determining the magnetic shielding tensors for each nucleus in the presence of an external magnetic field. The calculated shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). researchgate.net
For this compound, predicted ¹H and ¹³C NMR spectra can be generated. researchgate.netresearchgate.net By comparing these theoretical spectra with experimentally obtained spectra, it is possible to confirm the molecular structure and assign the observed signals to specific atoms in the molecule. nih.govresearchgate.net Discrepancies between calculated and experimental shifts can also provide insights into solvent effects or conformational dynamics not fully captured by the computational model. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is a commonly used approach for these predictions. researchgate.net
Conformational Landscape Analysis of this compound
The flexibility of the ethyl and cyclopropoxy groups attached to the pyridine ring means that this compound can exist in multiple conformations. Conformational analysis aims to identify the different stable conformers and determine their relative energies. nih.gov
This is typically done by systematically rotating the rotatable bonds (e.g., the C-C bond of the ethyl group and the C-O bond of the cyclopropoxy group) and calculating the energy at each step using computational methods like DFT. researchgate.net The resulting potential energy surface reveals the low-energy conformations, which are the most likely to be populated at a given temperature. Understanding the conformational landscape is crucial as different conformers can have different properties and reactivities. For instance, the orientation of the cyclopropyl (B3062369) ring relative to the pyridine ring can influence the molecule's electronic properties and steric hindrance. nih.gov
Rotational Barriers and Conformational Isomers of the Cyclopropoxy Group
There are no available computational studies that specifically calculate the rotational barriers and identify the conformational isomers of the cyclopropoxy group attached to the pyridine ring in this compound. Research on related molecules, such as other alkoxy-substituted pyridines or cyclopropyl-substituted aromatic systems, exists but does not provide direct data for the title compound. Therefore, specific energy values, dihedral angles, and transition states for the rotation of the cyclopropoxy group in this exact chemical environment have not been documented.
Energetic Preferences of the Ethyl Side Chain Conformations
Similarly, a search of the available literature yielded no specific computational analyses of the energetic preferences for the various conformations of the ethyl side chain at the 3-position of this compound. While general principles of conformational analysis can predict likely low-energy conformations, detailed calculations such as potential energy surface scans or relative free energy calculations for this specific molecule are not present in the reviewed scientific literature.
Theoretical Studies on Reaction Mechanisms and Transition States for Derivatives of this compound
No theoretical studies detailing reaction mechanisms or transition states involving derivatives of this compound have been published. Computational investigations into the reactivity, potential reaction pathways (such as electrophilic or nucleophilic substitution), and the associated transition state structures and energies for this compound or its immediate derivatives are absent from the scientific record.
Computational Insights into Non-Covalent Interactions within Molecular Aggregates (e.g., Hydrogen Bonding)
While there is a broad body of research on non-covalent interactions in various pyridine derivatives, no computational studies were found that specifically analyze the non-covalent interactions, such as hydrogen bonding, π-stacking, or van der Waals forces, within molecular aggregates of this compound. Consequently, there is no specific data on the geometry, strength, or nature of intermolecular interactions for this compound.
Chemical Reactivity Profiles and Derivatization Strategies for 4 Cyclopropoxy 3 Ethylpyridine
Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring System
The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. youtube.comwikipedia.orgquimicaorganica.org This deactivation is most pronounced at the C-2, C-4, and C-6 positions. However, the presence of an activating group, such as the 4-cyclopropoxy group, can significantly influence the regioselectivity and rate of these reactions. The oxygen atom of the cyclopropoxy group can donate electron density to the ring via resonance, thereby activating it towards electrophilic attack. This activation is expected to direct incoming electrophiles to the positions ortho and para to the alkoxy group. In the case of 4-cyclopropoxy-3-ethylpyridine, this would favor substitution at the C-3 and C-5 positions.
However, the ethyl group at the C-3 position introduces steric hindrance, which may disfavor substitution at this site. Therefore, electrophilic attack is most likely to occur at the C-5 position. It is also important to consider that under strongly acidic conditions, typically required for many electrophilic aromatic substitution reactions, the pyridine nitrogen can be protonated. wikipedia.org This protonation further deactivates the ring, making substitution even more challenging. youtube.comwikipedia.org To circumvent this, activating the pyridine ring through the formation of a pyridine-N-oxide can be an effective strategy to promote electrophilic substitution. youtube.com
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Predicted Reactivity | Rationale |
| C-2 | Low | Electron-deficient position, sterically hindered by the ethyl group. |
| C-3 | Moderate | Activated by the cyclopropoxy group but sterically hindered by the ethyl group. |
| C-5 | High | Activated by the cyclopropoxy group and less sterically hindered. |
| C-6 | Low | Electron-deficient position. |
Nucleophilic Substitution Reactions at Pyridine C-2 and C-4 Positions
Nucleophilic aromatic substitution (SNAr) reactions on pyridine are generally favored at the C-2 and C-4 positions. stackexchange.comstackexchange.com This is because the intermediate formed upon nucleophilic attack at these positions allows for the delocalization of the negative charge onto the electronegative nitrogen atom, which stabilizes the intermediate. stackexchange.com In this compound, the C-4 position is occupied by the cyclopropoxy group. While this group is not a typical leaving group for SNAr reactions, its displacement could potentially be achieved under harsh conditions or by conversion to a better leaving group.
More commonly, nucleophilic attack would be expected at the C-2 position, especially if a suitable leaving group were present. However, the ethyl group at C-3 may provide some steric hindrance to an incoming nucleophile. Carbanions, being soft nucleophiles, tend to add to the C-4 position of the pyridine ring. clockss.org
Reactivity of the Cyclopropyl (B3062369) Moiety
The cyclopropyl group of this compound introduces unique reactivity due to its high ring strain. nih.gov
Ring-Opening Reactions and Derivatives
The strained three-membered ring of the cyclopropyl group is susceptible to ring-opening reactions under various conditions, including acidic, thermal, and metal-catalyzed pathways. nih.govcore.ac.ukbeilstein-journals.org These reactions can lead to a variety of functionalized derivatives. For instance, acid-catalyzed cleavage of the cyclopropyl ether could proceed via protonation of the ether oxygen, followed by nucleophilic attack, leading to ring-opened products. libretexts.orgyoutube.com The regioselectivity of the ring-opening can be influenced by the electronic nature of the substituents on the cyclopropyl ring and the reaction conditions. nih.gov
Reactions at the Ether Oxygen
The ether oxygen of the cyclopropoxy group is a site of basicity and can be protonated by strong acids. libretexts.orgyoutube.com This protonation is the initial step in the acid-catalyzed cleavage of the ether bond. The lone pairs of the ether oxygen can also coordinate to Lewis acids. The reactivity of cyclic ethers is influenced by ring strain, with smaller rings like oxacyclopropane being more reactive than less strained rings like oxacyclopentane (tetrahydrofuran). libretexts.org
Transformations Involving the Ethyl Side Chain
The ethyl group at the C-3 position offers several possibilities for chemical modification. The benzylic-like protons on the carbon atom attached to the pyridine ring are susceptible to deprotonation by a strong base, which could be followed by reaction with an electrophile. Oxidation of the ethyl group could yield a corresponding acetylpyridine derivative. Furthermore, free-radical halogenation could introduce a halogen atom at the benzylic position, which could then be subjected to nucleophilic substitution or elimination reactions.
Oxidation and Reduction Pathways of the Pyridine Ring and Substituents
The pyridine ring can undergo both oxidation and reduction, although it is relatively resistant to oxidation. nih.gov Strong oxidizing agents can lead to the formation of pyridine-N-oxides. youtube.com The formation of N-oxides can be a useful synthetic strategy as it activates the pyridine ring to both electrophilic and nucleophilic attack at different positions. organic-chemistry.org
Reduction of the pyridine ring can be achieved using various reducing agents, such as catalytic hydrogenation or dissolving metal reductions. The specific conditions will determine the extent of reduction, leading to dihydropyridine, tetrahydropyridine, or piperidine (B6355638) derivatives. The substituents on the ring can influence the regioselectivity and ease of reduction. For instance, electron-withdrawing groups on the pyridine ring can make it more susceptible to reduction. nih.gov
Table 2: Summary of Potential Reactivity of this compound
| Reaction Type | Reactive Site | Potential Products |
| Electrophilic Aromatic Substitution | C-5 of Pyridine Ring | 5-Substituted-4-cyclopropoxy-3-ethylpyridine |
| Nucleophilic Aromatic Substitution | C-2 of Pyridine Ring (with leaving group) | 2-Substituted-4-cyclopropoxy-3-ethylpyridine |
| Cyclopropyl Ring Opening | Cyclopropyl group | Various ring-opened derivatives |
| Ether Cleavage | C-O bond of cyclopropoxy group | 4-Hydroxy-3-ethylpyridine and a cyclopropyl-derived fragment |
| Side-Chain Oxidation | Ethyl group | 3-Acetyl-4-cyclopropoxypyridine |
| Ring Reduction | Pyridine Ring | Dihydropyridine, Tetrahydropyridine, or Piperidine derivatives |
| N-Oxidation | Pyridine Nitrogen | This compound-N-oxide |
Catalytic Transformations and Functional Group Interconversions of this compound
The chemical reactivity of this compound is characterized by the interplay of its constituent functional groups: the pyridine ring, the cyclopropoxy group, and the ethyl substituent. Catalytic transformations and functional group interconversions of this molecule are pivotal for the synthesis of diverse derivatives with potential applications in various fields of chemical research.
The pyridine core, being an electron-deficient aromatic system, can undergo a variety of catalytic C-H functionalization and cross-coupling reactions. The presence of the electron-donating cyclopropoxy group at the 4-position and the alkyl group at the 3-position influences the regioselectivity of these transformations. Concurrently, the strained cyclopropane (B1198618) ring of the cyclopropoxy group and the ethyl group offer additional sites for chemical modification.
Catalytic C-H Functionalization of the Pyridine Ring
Palladium-catalyzed C-H activation is a powerful tool for the direct introduction of new carbon-carbon and carbon-heteroatom bonds into the pyridine nucleus. While specific studies on this compound are not extensively documented, analogous transformations on substituted pyridines provide insights into its potential reactivity. For instance, the C-H arylation of pyridines bearing electron-withdrawing groups has been achieved with high regioselectivity. researchgate.net In the case of this compound, the electronic properties of the substituents would direct functionalization to specific positions on the pyridine ring.
Direct C-H functionalization of pyridine N-oxides, followed by deoxygenation, is another established strategy. Palladium-catalyzed alkenylation and direct arylation of pyridine N-oxides proceed with high selectivity, typically at the ortho-positions. nih.gov This approach could be applied to an N-oxide derivative of this compound to introduce further substituents.
The following table summarizes representative C-H functionalization reactions on pyridine derivatives, which can be considered analogous for this compound.
| Reaction Type | Catalyst/Reagents | Substrate Scope (Analogous) | Product Type (Expected) | Reference |
| C-H Arylation | Pd(OAc)₂ / Ligand | Substituted Pyridines | Arylated Pyridine | researchgate.net |
| C-H Alkenylation | Pd(OAc)₂ / Oxidant | Pyridine N-Oxides | Alkenylated Pyridine | nih.gov |
| C-H Acylation | Pd(OAc)₂ / TFAA | 2-Phenylpyridine | Acylated Pyridine | rsc.org |
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, are fundamental for the construction of complex molecular architectures. libretexts.orgrsc.org For this compound, derivatization to a halopyridine, for example, 2-halo-4-cyclopropoxy-3-ethylpyridine, would enable a wide range of cross-coupling reactions. The Suzuki-Miyaura coupling of pyridylboronic acids with heteroaryl halides is a well-established method for creating biaryl structures. nih.gov
A copper-catalyzed enantioselective addition of Grignard reagents to 4-methoxypyridinium ions has been reported, demonstrating that the 4-alkoxy substituent activates the pyridine ring for nucleophilic attack. acs.org This methodology could potentially be adapted for this compound, allowing for the introduction of a variety of substituents at the 2-position. The study also noted that a substituent at the 3-position was tolerated. acs.org
The table below illustrates potential cross-coupling reactions based on known transformations of similar pyridine derivatives.
| Coupling Reaction | Catalyst | Coupling Partners (Analogous) | Product Type (Expected) | Reference |
| Suzuki-Miyaura | Pd(dppf)Cl₂ | Pyridylboronic acid + Aryl halide | Biaryl | nih.gov |
| Heck | Pd(OAc)₂ | Aryl halide + Alkene | Alkenylated Pyridine | rsc.org |
| Nucleophilic Addition | CuBr·SMe₂ / Chiral Ligand | 4-Alkoxypyridinium ion + Grignard reagent | 2-Substituted-1,2-dihydropyridine | acs.org |
Functional Group Interconversions of the Cyclopropoxy Group
The cyclopropoxy group is a strained three-membered ring ether that can undergo characteristic ring-opening reactions under catalytic conditions. Transition metal-catalyzed ring-opening of cyclopropyl ketones and cyclopropenes has been documented, leading to the formation of linear or cyclic products. researchgate.netacs.orgrsc.orgnih.gov While aryl cyclopropyl ethers are generally more stable, their ring-opening can be promoted by specific catalytic systems.
For instance, nickel-catalyzed cross-coupling of cyclopropyl ketones with organozinc reagents in the presence of chlorotrimethylsilane (B32843) leads to ring-opened, 1,3-difunctionalized products. acs.orgchemrxiv.org Palladium-catalyzed stereoselective ring-opening of aryl cyclopropyl ketones yields (E)-1-arylbut-2-en-1-ones. rsc.org Although this compound is an ether and not a ketone, these examples highlight the potential for catalytic C-C bond cleavage of the cyclopropane ring.
The following table presents examples of ring-opening reactions of cyclopropyl derivatives that could be analogous for transformations of the cyclopropoxy moiety.
| Reaction Type | Catalyst/Reagents | Substrate (Analogous) | Product Type (Expected) | Reference |
| Ring-Opening Cross-Coupling | Ni(acac)₂ / Ligand, R-ZnX, TMSCl | Cyclopropyl ketone | Ring-opened silyl (B83357) enol ether | acs.orgchemrxiv.org |
| Ring-Opening Isomerization | Pd(OAc)₂ / PCy₃ | Aryl cyclopropyl ketone | α,β-Unsaturated ketone | rsc.org |
Functional Group Interconversions of the Ethyl Group
The ethyl group at the 3-position of the pyridine ring can also be a site for functionalization, although this typically requires more forcing conditions or specific directing groups. Oxidative transformations could potentially convert the ethyl group into a vinyl, acetyl, or even a carboxylic acid group, providing a handle for further derivatization.
Advanced Applications and Future Research Directions in Material and Catalysis Sciences
Exploration of 4-Cyclopropoxy-3-ethylpyridine in Functional Materials
The unique structural characteristics of this compound, which combine a pyridine (B92270) core with cyclopropoxy and ethyl substituents, suggest its potential for creating novel functional materials with tailored properties. The pyridine ring itself provides a foundation for a range of applications due to its inherent electronic and coordination capabilities.
Optical and Electronic Properties of Pyridine-Based Architectures
Pyridine and its derivatives are fundamental components in the development of advanced materials with specific optical and electronic functionalities. The electronic structure of pyridine, a six-membered heterocyclic ring isoelectronic with benzene (B151609), is defined by its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to its chemical reactivity and physical properties. numberanalytics.com The nitrogen atom in the pyridine ring introduces a lone pair of electrons and alters the electron density distribution compared to benzene, influencing its behavior in larger molecular architectures. numberanalytics.com
Theoretical studies, such as those employing density functional theory (DFT), are crucial for predicting the electronic and structural properties of pyridine-based molecules. researchgate.net These calculations can determine total energies, energy gaps, dipole moments, and other critical parameters that govern the material's performance. researchgate.net For instance, the introduction of different substituents to the pyridine ring can significantly modify its electronic properties, including the band gap, which is a critical factor for semiconductor applications. researchgate.net
The optical properties of pyridine-containing structures are also a subject of intense research. Time-dependent density functional theory (TD-DFT) calculations can be used to predict vertical excitation energies, oscillator strengths, and absorption spectra. rsc.org The absorption spectra of these molecules are often characterized by multiple electronic transitions. rsc.org For example, in aqueous environments, the hydrogen bonds between pyridine and water molecules can influence the electronic properties, and these effects can be analyzed through combined simulation and quantum mechanical approaches. researchgate.net
The incorporation of pyridine units into larger polymeric or oligomeric structures can lead to materials with interesting photophysical properties. For example, the fluorescence of pyridine-based polymers can be influenced by their geometry and the nature of the heteroatom in the conjugated backbone. dtic.mil The development of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) has further expanded the possibilities for creating highly ordered, porous materials from pyridine-based linkers. wikipedia.org These materials exhibit significant surface areas and open channels, making them promising for applications in gas storage and separation. wikipedia.org
Table 1: Calculated Electronic Properties of Pyridine and Related Azabenzenes
| Molecule | Total Energy (Hartree) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| Pyridine | -247.88 | -6.68 | -0.27 | 6.41 | 2.39 |
| Pyrimidine | -264.45 | -7.21 | -0.54 | 6.67 | 2.51 |
| Pyrazine | -264.44 | -7.13 | -0.63 | 6.50 | 0.00 |
| Pyridazine | -264.46 | -7.02 | -0.52 | 6.50 | 4.67 |
This table is based on data from theoretical studies using DFT (B3LYP/6-31G(d,p)) and provides a comparative look at the electronic properties of pyridine and other nitrogen-containing six-membered rings. researchgate.net
Role in Coordination Chemistry and Metal Ligand Systems
The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it an excellent ligand for coordinating with metal ions. This ability to form stable complexes with a wide range of metals is a cornerstone of coordination chemistry. The resulting metal-ligand systems can exhibit diverse and useful properties, finding applications in catalysis, materials science, and more.
Pyridine-based ligands, such as terpyridine (TPY), are well-known for their ability to stabilize various transition metal cations. nih.gov TPY, a tridentate ligand, can form stable octahedral complexes with metal ions like Fe(II). nih.gov The electronic properties of the pyridine rings, being electron-deficient, allow them to act as both σ-donors and π-acceptors. nih.gov This "non-innocent" ligand behavior, where electron density can be delocalized from the metal to the ligand's LUMO, is crucial for the catalytic activity of these complexes. nih.gov
The synthesis of various pyridine-containing ligands allows for the fine-tuning of the properties of the resulting metal complexes. For example, the introduction of different substituents onto the pyridine ring can alter the steric and electronic environment around the metal center, thereby influencing the complex's reactivity and stability. The formation of dinuclear complexes, where two metal centers are bridged by ligands, can also lead to unique catalytic and photophysical behaviors. mdpi.com
Catalytic Potential of this compound and its Derivatives
The structural features of this compound suggest its potential utility in catalysis, both as a ligand in metal-catalyzed reactions and potentially as an organocatalyst itself. The pyridine nitrogen can coordinate to a metal center, influencing its catalytic activity, while the substituents may offer steric or electronic effects that can be beneficial for certain transformations.
Terpyridine-metal complexes, for instance, are effective catalysts for a variety of reactions, including the formation of carbon-carbon bonds in cross-coupling reactions. nih.gov The ability of the terpyridine ligand to stabilize low-oxidation-state metal cations is key to its catalytic efficacy. nih.gov Iron-terpyridine complexes have been successfully employed in epoxidation and aziridination reactions. nih.gov
Recent advancements in catalysis have also focused on the development of metal-free reaction systems. Polysubstituted pyridines can be synthesized through cascade reactions under metal-free conditions, highlighting the versatility of the pyridine core in organic synthesis. rsc.org Furthermore, the development of multicomponent reactions to synthesize substituted pyridines offers an efficient route to a diverse range of structures with potential catalytic applications. nih.gov
This compound as a Building Block in Complex Chemical Synthesis
Substituted pyridines like this compound serve as valuable building blocks in the synthesis of more complex molecules, particularly in the fields of medicinal and materials chemistry. The pyridine ring is a common motif in many pharmaceuticals and agrochemicals. nih.gov
The functional groups on this compound—the cyclopropoxy and ethyl groups—provide handles for further chemical modification. The pyridine ring itself can undergo various reactions, allowing for the construction of intricate molecular architectures. For example, 4-ethylpyridine (B106801) is a known intermediate in the synthesis of various organic compounds, including those with potential pharmaceutical applications. pipzine-chem.com
The synthesis of complex heterocyclic systems often relies on the availability of appropriately functionalized starting materials. Pyridopyrimidines, which are structurally related to this compound, have been synthesized and evaluated for their biological activities. nih.gov The synthesis of these compounds often involves the use of substituted pyridines as key precursors. nih.gov
Emerging Research Frontiers for Cyclopropoxy-Substituted Pyridines
The field of cyclopropoxy-substituted pyridines is ripe for exploration, with several emerging research frontiers promising exciting discoveries and applications.
One area of significant interest is the development of novel dearomatization reactions. Visible-light-mediated energy transfer photocatalysis has shown promise in converting planar heteroaromatics into three-dimensional architectures with medicinal relevance. acs.org Expanding these methodologies to include a wider range of monocyclic heteroarenes, such as substituted pyridines, is a key challenge due to their high triplet energy barriers. acs.org Data-driven screening strategies that combine computational predictions with experimental screening could accelerate the discovery of new dearomative cycloadditions for these systems. acs.org
Another frontier lies in the synthesis and study of novel pyrazolopyridines, which are condensed pyrazole (B372694) systems with significant interest in pharmaceutical chemistry. mdpi.com The synthesis of tetrasubstituted pyrazolo[4,3-c]pyridines has been achieved through multi-step sequences involving electrophilic cyclization and cross-coupling reactions. mdpi.com The resulting compounds have shown potential as antiproliferative agents and fluorescent pH indicators. mdpi.com The incorporation of a cyclopropoxy group into such scaffolds could lead to new compounds with unique biological and photophysical properties.
Furthermore, the use of biotransformation to generate optically active derivatives of heterocyclic compounds is a growing area of research. mdpi.com Marine-derived fungi have demonstrated the ability to stereoselectively transform various substrates, producing valuable chiral building blocks for the synthesis of bioactive compounds. mdpi.com Applying these biocatalytic methods to cyclopropoxy-substituted pyridines could provide access to novel, enantiomerically pure compounds with potential applications in drug discovery.
Q & A
Basic Questions
Q. What are the key structural features and synthetic routes for 4-Cyclopropoxy-3-ethylpyridine?
- Answer : The compound features a pyridine ring substituted at the 3-position with an ethyl group and at the 4-position with a cyclopropoxy moiety. A common synthetic route involves nucleophilic substitution: reacting 4-chloro-3-ethylpyridine with cyclopropanol under basic conditions (e.g., NaOH in dichloromethane). Purification typically employs column chromatography using silica gel and a hexane/ethyl acetate gradient . Structural confirmation requires NMR (¹H/¹³C) and mass spectrometry (HRMS) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions via chemical shifts (e.g., cyclopropane protons at δ 0.5–1.5 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., C-O-C stretching at ~1100 cm⁻¹ for the cyclopropoxy group) .
- HRMS (DART) : Validates molecular formula (e.g., [M+H]+ calculated for C₁₀H₁₄NO) .
Q. What safety protocols are critical when handling this compound?
- Answer : Use PPE (gloves, goggles) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation. In case of exposure, rinse skin with water for 15 minutes and seek medical attention. Store in a cool, dry place away from oxidizers .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Answer : Density Functional Theory (DFT) calculations can model electron density distribution to identify reactive sites (e.g., the 4-position’s susceptibility to substitution). Validate predictions experimentally via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) and cross-correlate with spectroscopic data (e.g., ¹H NMR to track substituent exchange) .
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Answer : Conduct systematic solubility studies using standardized solvents (e.g., water, DMSO, ethanol) under controlled temperatures. Employ techniques like HPLC or gravimetric analysis for quantification. Compare results with literature using meta-analysis frameworks (e.g., PICO) to identify methodological discrepancies (e.g., purity levels, solvent polarity) .
Q. What strategies optimize yield in multi-step syntheses involving this compound?
- Answer :
- Stepwise Monitoring : Use TLC or inline IR to track intermediate formation.
- Catalyst Screening : Test bases (e.g., K₂CO₃ vs. NaOH) to enhance cyclopropanol substitution efficiency.
- Purification : Optimize column chromatography solvents (e.g., dichloromethane/methanol gradients) or employ recrystallization .
Q. How does steric hindrance from the cyclopropoxy group influence the compound’s biological interactions?
- Answer : Perform molecular docking studies to assess binding affinity in enzyme pockets (e.g., cytochrome P450). Compare with analogs (e.g., 4-methoxy derivatives) to isolate steric effects. Validate via in vitro assays (e.g., enzyme inhibition kinetics) .
Contradiction Analysis & Experimental Design
Q. How to address discrepancies in reported melting points for this compound?
- Answer : Re-measure melting points using differential scanning calorimetry (DSC) with controlled heating rates. Verify purity via HPLC (>98%) and assess polymorphism by recrystallizing from different solvents (e.g., ethanol vs. acetonitrile) .
Q. What experimental designs mitigate byproduct formation during synthesis?
- Answer : Use DoE (Design of Experiments) to test variables:
- Temperature : Lower temps reduce side reactions (e.g., cyclopropane ring opening).
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may improve substitution efficiency.
- Stoichiometry : Optimize cyclopropanol:substrate ratios (e.g., 1.5:1) .
Methodological Resources
- Spectroscopic Validation : Cross-reference HRMS and NMR data with PubChem entries for analogous pyridine derivatives .
- Safety Protocols : Follow guidelines in safety data sheets (SDS) for pyridine-based compounds, emphasizing proper waste disposal .
- Computational Tools : Use Gaussian or ORCA for DFT studies; validate with experimental kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
